N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide
Description
N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a sulfonyl group attached to a methylphenyl ring, and a glycinamide moiety linked to a tetrahydrofuran ring
Properties
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-17-9-11-20(12-10-17)28(25,26)23(15-18-6-3-2-4-7-18)16-21(24)22-14-19-8-5-13-27-19/h2-4,6-7,9-12,19H,5,8,13-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPZNYWTWWBILP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Benzylamine Derivative: Benzylamine is reacted with a suitable protecting group to form a protected benzylamine derivative.
Sulfonylation: The protected benzylamine derivative is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Glycinamide Formation: The sulfonylated intermediate is then reacted with glycine or a glycine derivative to form the glycinamide moiety.
Tetrahydrofuran Ring Introduction: Finally, the tetrahydrofuran ring is introduced through a nucleophilic substitution reaction using a suitable tetrahydrofuran derivative.
Industrial Production Methods
Industrial production of N2-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by mimicking the substrate or by binding to the active site, preventing the natural substrate from accessing the enzyme.
Comparison with Similar Compounds
Similar Compounds
- N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinamide
- N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)glycinamide
- N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)glycinamide
Uniqueness
N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydrofuran ring, in particular, may enhance its solubility and stability, making it more suitable for certain applications compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
